molecular formula C15H26BrN3OS B13783211 2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylacetyl)amino)ethyl carbamimidothioate hydrobromide CAS No. 88313-63-7

2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylacetyl)amino)ethyl carbamimidothioate hydrobromide

Cat. No.: B13783211
CAS No.: 88313-63-7
M. Wt: 376.4 g/mol
InChI Key: MYPJBFRUFVLVEQ-UHFFFAOYSA-N
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Description

2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide is a chemical compound with the molecular formula C15H26BrN3OS and a molecular weight of 376.355 g/mol. It is known for its unique structural properties, which include an adamantyl group, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups.

    Substitution: The adamantyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted adamantyl compounds. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various adamantane derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its robust chemical properties.

Mechanism of Action

The mechanism of action of 2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the carbamimidothioate group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Known for its antiviral properties.

    2-Adamantanone: Used in the synthesis of various pharmaceuticals.

    1-Adamantanol: Utilized in the production of polymers and resins.

Uniqueness

2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide stands out due to its unique combination of an adamantyl group and a carbamimidothioate group. This combination provides enhanced stability and reactivity, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

88313-63-7

Molecular Formula

C15H26BrN3OS

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C15H25N3OS.BrH/c16-14(17)20-2-1-18-13(19)9-15-6-10-3-11(7-15)5-12(4-10)8-15;/h10-12H,1-9H2,(H3,16,17)(H,18,19);1H

InChI Key

MYPJBFRUFVLVEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCCSC(=N)N.Br

Origin of Product

United States

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